molecular formula C21H30O3 B12419156 17-Hydroxy-11|A-methyl-19-norprogesterone-d3

17-Hydroxy-11|A-methyl-19-norprogesterone-d3

Cat. No.: B12419156
M. Wt: 333.5 g/mol
InChI Key: USGPYONVMYBUCZ-OQOZLCLBSA-N
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Description

17-Hydroxy-11|A-methyl-19-norprogesterone-d3 is a synthetic steroidal compound. It is a derivative of progesterone, specifically modified to include a hydroxyl group at the 17th position, a methyl group at the 11th position, and a deuterium-labeled norprogesterone backbone. This compound is primarily used in scientific research due to its unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxy-11|A-methyl-19-norprogesterone-d3 typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Hydroxylation: Introduction of a hydroxyl group at the 17th position.

    Methylation: Addition of a methyl group at the 11th position.

    Deuterium Labeling: Incorporation of deuterium atoms into the norprogesterone backbone.

Each of these steps requires specific reagents and conditions, such as catalysts for hydroxylation and methylation, and deuterium sources for labeling .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are used for purification .

Chemical Reactions Analysis

Types of Reactions

17-Hydroxy-11|A-methyl-19-norprogesterone-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 17th position can yield a ketone, while reduction of a ketone can regenerate the hydroxyl group .

Scientific Research Applications

17-Hydroxy-11|A-methyl-19-norprogesterone-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-Hydroxy-11|A-methyl-19-norprogesterone-d3 involves its interaction with specific molecular targets, such as progesterone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of reproductive functions and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-Hydroxy-11|A-methyl-19-norprogesterone-d3 is unique due to its specific combination of hydroxylation, methylation, and deuterium labeling. These modifications confer distinct biological activities and make it a valuable tool in research .

Properties

Molecular Formula

C21H30O3

Molecular Weight

333.5 g/mol

IUPAC Name

(8R,9S,10R,11S,13S,14S,17R)-17-hydroxy-11,13-dimethyl-17-(2,2,2-trideuterioacetyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-12-11-20(3)18(8-9-21(20,24)13(2)22)17-6-4-14-10-15(23)5-7-16(14)19(12)17/h10,12,16-19,24H,4-9,11H2,1-3H3/t12-,16-,17-,18-,19+,20-,21-/m0/s1/i2D3

InChI Key

USGPYONVMYBUCZ-OQOZLCLBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C)O

Canonical SMILES

CC1CC2(C(CCC2(C(=O)C)O)C3C1C4CCC(=O)C=C4CC3)C

Origin of Product

United States

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